molecular formula C13H18O2 B14333084 3-(Benzyloxy)hex-4-en-1-ol CAS No. 109065-86-3

3-(Benzyloxy)hex-4-en-1-ol

Cat. No.: B14333084
CAS No.: 109065-86-3
M. Wt: 206.28 g/mol
InChI Key: WHOVHNYWPRECEW-UHFFFAOYSA-N
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Description

3-(Benzyloxy)hex-4-en-1-ol is a chiral organic compound of significant interest in sophisticated organic and medicinal chemistry research. It serves as a versatile synthetic intermediate or building block for constructing more complex molecules. Its structure, featuring a benzyl-protected alcohol and an alkene group, makes it a valuable precursor in various synthetic pathways, including carbon-carbon bond-forming reactions like Grignard reactions, which are commonly used to introduce new chiral centers and extend carbon chains in target molecules . Compounds with structural similarities, such as those featuring the benzyloxy-phenyl-hexenoic acid motif, have been investigated for their potential biological activity. For instance, research and patent literature on analogous compounds highlights their application in developing therapeutic agents that target G-protein-coupled receptors (GPCRs), with specific interest in the free fatty acid receptor 1 (FFA1/GPR40) . The activation of this receptor is a recognized research pathway for exploring new treatments for metabolic diseases like type 2 diabetes and obesity . The benzodioxane substructure, which can be synthesized from related intermediates, is another area of active research due to its presence in various pharmacologically active compounds . Researchers value this compound for its potential to introduce specific stereochemistry and functional groups into a target molecule, which is crucial for optimizing the pharmacological properties of drug candidates . The configuration of chiral centers in such intermediates can profoundly impact the biological efficacy and selectivity of the final compound, making them essential tools in stereoselective synthesis . This product is intended for research and manufacturing purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109065-86-3

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-phenylmethoxyhex-4-en-1-ol

InChI

InChI=1S/C13H18O2/c1-2-6-13(9-10-14)15-11-12-7-4-3-5-8-12/h2-8,13-14H,9-11H2,1H3

InChI Key

WHOVHNYWPRECEW-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CCO)OCC1=CC=CC=C1

Origin of Product

United States

Significance of Allylic Alcohols in Synthetic Transformations

Allylic alcohols are a fundamental class of compounds in organic synthesis, prized for their versatility and the array of transformations they can undergo. sioc-journal.cnpnas.org The presence of a hydroxyl group adjacent to a double bond provides a "handle" for chemists to introduce new functional groups and build molecular complexity with high degrees of control. sioc-journal.cnthieme-connect.de

The strategic importance of allylic alcohols stems from several key reactivities:

Directed Reactions: The hydroxyl group can direct the stereochemical outcome of reactions on the neighboring double bond, such as epoxidations and dihydroxylations. thieme-connect.de A notable example is the Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction that catalytically converts allylic alcohols into chiral 2,3-epoxy alcohols with high enantioselectivity. thieme-connect.de

Nucleophilic Substitution: Allylic alcohols can be activated to undergo nucleophilic substitution, allowing for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. sioc-journal.cn While traditional methods often require converting the alcohol into a better leaving group, modern "green" methods focus on the direct, catalyzed allylation of nucleophiles using the alcohol itself. sioc-journal.cn

Rearrangement Reactions: Allylic alcohols are key substrates in powerful rearrangement reactions, such as the Claisen and Overman rearrangements, which form new carbon-carbon bonds and can efficiently transfer chirality through a acs.orgacs.org-sigmatropic shift. thieme-connect.de

Precursors to other Functional Groups: The double bond in allylic alcohols can be further manipulated through reactions like hydrogenation or ozonolysis, while the alcohol itself can be oxidized to form α,β-unsaturated aldehydes or ketones. sioc-journal.cnwikipedia.org

Because of this diverse reactivity, optically active allylic alcohols are invaluable building blocks in the total synthesis of natural products and pharmaceuticals. pnas.org

Role of Benzyl Ethers As Protecting Groups and Synthetic Handles

In multi-step organic syntheses, it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. The benzyl (B1604629) ether is one of the most common and robust protecting groups for alcohols. uwindsor.caorganic-chemistry.org

The utility of benzyl ethers is based on the following characteristics:

Ease of Formation: They are typically formed via the Williamson ether synthesis, where an alkoxide (formed by deprotonating the alcohol with a base like sodium hydride) reacts with benzyl bromide or benzyl chloride. organic-chemistry.org Alternative methods, such as using benzyl trichloroacetimidate (B1259523) under acidic conditions or 2-benzyloxy-1-methylpyridinium triflate under neutral conditions, are available for substrates that are sensitive to strong bases. organic-chemistry.orgorgsyn.org

Stability: Benzyl ethers are stable to a wide range of reaction conditions, including many oxidizing and reducing agents, as well as acidic and basic conditions that would cleave other types of protecting groups like silyl (B83357) ethers or acetals. acs.orguwindsor.ca

Selective Cleavage (Deprotection): Despite their stability, benzyl ethers can be removed reliably under specific, mild conditions. fiveable.me The most common method for deprotection is palladium-catalyzed hydrogenation, which cleaves the benzyl group to yield the free alcohol and toluene (B28343) as a byproduct. organic-chemistry.org Other methods include using strong acids (for acid-insensitive substrates) or Birch reduction conditions (Na, NH₃(l)). uwindsor.cafiveable.me

This balance of stability and selective removal makes the benzyl ether a crucial tool for managing complex synthetic routes, allowing chemists to reveal the hydroxyl group at a desired stage of the synthesis. acs.org

Overview of Academic Research Trajectories for Multifunctional Chiral Intermediates

Convergent and Linear Synthesis Strategies

The construction of the this compound framework can be approached through both linear and convergent synthetic routes. Linear syntheses involve the sequential modification of a starting material, while convergent syntheses assemble complex molecules from several independently prepared fragments.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, a primary disconnection can be made at the C3-C4 bond, suggesting a coupling reaction between a three-carbon aldehyde equivalent bearing the benzyloxy group and a three-carbon nucleophile containing the alkene. Another key disconnection is at the ether linkage, which can be formed by the benzylation of a corresponding diol.

For instance, a retrosynthetic analysis of a related structure, the C11-C20 unit of the fumonisins, identifies (3S,4R,5R)-5-methylnonane-1,3,4-triol as a viable target that could be derived from the simple starting material trans-4-hexen-3-one. up.ac.za This highlights a strategy of building complexity from a simple, commercially available starting material. Similarly, a retrosynthetic approach to 1,2-dioxane (B1202867) derivatives suggests their generation from a 2,6-dienoate, which can be synthesized from (E)-hex-4-en-1-ol. nih.gov

Stereoselective Alkylation and Functionalization Approaches

Achieving the desired stereochemistry at the C3 position is a significant challenge. Stereoselective alkylation reactions are often employed to introduce the carbon chain at the C2 or C4 position with high stereocontrol. For example, the synthesis of chiral 1,3-disubstituted allenes has been achieved with high yields using a Peterson-type elimination, where a chiral auxiliary was used to obtain an optically enriched precursor. uzh.ch

Functionalization of the double bond, such as through epoxidation, can introduce new stereocenters. The Sharpless asymmetric epoxidation is a key reaction for generating requisite stereogenic centers in related complex molecules. up.ac.za

Palladium(II)-Catalyzed Cyclization in Synthesis

Palladium(II)-catalyzed reactions are powerful tools in modern organic synthesis. While direct synthesis of this compound via this method is not extensively documented in the provided results, the principles of palladium-catalyzed cyclization are highly relevant for constructing related cyclic ethers and other heterocyclic systems. clockss.orgescholarship.org For example, a synthetic strategy for 2-deoxy-D-ribose utilizes a palladium(II)-catalyzed cyclization of an aldehyde. clockss.org The stereochemistry of the cyclized products is dependent on various factors, and a plausible mechanism involves the coordination of the olefin and hydroxyl groups to the palladium complex. clockss.org Such methodologies could be adapted for the synthesis of precursors or derivatives of this compound.

Enantioselective and Diastereoselective Synthesis of this compound Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of enantioselective and diastereoselective synthetic methods is of paramount importance.

Asymmetric Construction of Stereocenters Adjacent to the Benzyloxy Moiety

The asymmetric construction of the stereocenter at C3, which is adjacent to the benzyloxy group, is a critical step. This can be achieved through various strategies, including the use of chiral catalysts or chiral starting materials. For instance, the Keck asymmetric allylation reaction of an aldehyde has been employed to introduce a stereocenter with excellent enantiomeric purity in the synthesis of (+)-Ieodomycins A and B. acs.org This type of reaction could be directly applicable to the synthesis of chiral this compound.

Another approach involves the use of chiral aldehydes in reactions with allyltrichlorostannanes, which can lead to homoallylic alcohols with moderate to good levels of 1,4-syn-diastereoselection. researchgate.net

Utilization of Chiral Auxiliaries and Catalysts in Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in stereoselective aldol (B89426) reactions, alkylation reactions, and Diels-Alder reactions to direct the substitution of various groups through steric hindrance. wikipedia.orgcollectionscanada.gc.ca These auxiliaries can be subsequently removed, providing the desired enantiomerically enriched product. wikipedia.org

Kinetic Resolution and Enzymatic Methods

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In the context of homoallylic alcohols like this compound, enzymatic methods are particularly effective. Lipases are commonly employed to selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester.

For instance, the enzymatic kinetic resolution of racemic homoallylic alcohols can be achieved through transesterification or amidation, followed by other reactions to yield enantiopure products. researchgate.net Lipase-catalyzed hydrolysis of acetates corresponding to racemic homoallylic alcohols can also afford the desired optically active alcohols. acs.org A notable example is the use of Candida antarctica lipase (B570770) B (CALB) in the dynamic kinetic resolution of various homoallylic alcohols, which produces homoallylic acetates in high yields and with high enantioselectivity. diva-portal.org Similarly, lipase-catalyzed acylation of related diols, such as 3-benzyloxypropane-1,2-diol, has been studied, with Lipase AK showing high conversion and enantiomeric excess. researchgate.net The resolution of a structurally similar compound, 1-[4-(Benzyloxy)phenyl]hex-5-en-3-ol, has been successfully achieved using lipase-catalyzed methods. asianpubs.org

Dynamic kinetic resolution (DKR) combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiopure product. This has been successfully applied to homoallylic alcohols using a combination of a lipase, such as CALB, and a ruthenium catalyst. researchgate.netdiva-portal.org

The table below summarizes the effectiveness of different lipases in the resolution of homoallylic alcohols, demonstrating the variability in enantiomeric excess (ee) and conversion rates depending on the enzyme and substrate.

EnzymeAcyl DonorSolventProductEnantiomeric Excess (ee)ConversionReference
Lipase AK "Amano"Vinyl acetateSupercritical CO2Monoacetates/Diacetate38% / 85%84.7% researchgate.net
Candida antarctica lipase B (CALB)Vinyl crotonateNot specified(R)-crotonatesHighNot specified researchgate.net
Pseudomonas cepacia lipase (Amano lipase PS-DI)Not specifiedNot specified(R)-ester and (S)-alcohol95% and 94% respectivelyNot specified researchgate.net
Horseradish PeroxidaseNot specifiedNot specifiedOptically active diolsup to 99%Not specified nih.gov

Key Reaction Pathways in the Formation of the Carbon Skeleton

The construction of the carbon backbone of this compound relies on several key carbon-carbon bond-forming reactions. These include olefination reactions to create the double bond and alkylation methods to extend the carbon chain.

The Wittig reaction is a cornerstone in alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, a Wittig reaction could be employed to form the hexene backbone. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org

For instance, the reaction of an appropriate aldehyde with a non-stabilized ylide would be expected to produce the (Z)-isomer of the target molecule. harvard.edu Conversely, to obtain the (E)-isomer, a stabilized ylide or a modified procedure like the Schlosser modification would be necessary. wikipedia.orgharvard.edu The Wittig reaction has been successfully used in the synthesis of related unsaturated alcohols, such as in a one-pot tandem oxidation-Wittig reaction to produce α,β-unsaturated esters. mdpi.com

A practical application is seen in the cis-selective Wittig olefination of α-alkoxy ketones, which has been used in the synthesis of other complex molecules. oup.com This demonstrates the potential for high stereoselectivity in the synthesis of compounds with similar structural motifs to this compound.

Allylation reactions are crucial for the formation of homoallylic alcohols. The addition of an allyl group to an aldehyde is a common strategy to construct the carbon skeleton of this compound. Allyltributyltin is a widely used reagent for this purpose, often in the presence of a Lewis acid to activate the aldehyde. iupac.org

The Keck asymmetric allylation, which utilizes a chiral BINOL-titanium catalyst, is a powerful method for the enantioselective synthesis of homoallylic alcohols from aldehydes and allyltributyltin. wikipedia.orgacs.org This method is known for its high yields and enantioselectivities. wikipedia.org The stereochemical outcome can be influenced by the choice of the BINOL ligand and other reaction parameters. wikipedia.org For example, the addition of allyltributyltin to 3-(benzyloxy)propanal (B121202), a precursor to the target molecule, can be catalyzed by a chiral complex to yield the desired stereocenter. acs.org

The table below illustrates the impact of different catalysts and conditions on the yield and enantiomeric excess of allylation reactions.

Catalyst SystemAldehydeAllyl SourceYieldEnantiomeric Excess (ee)Reference
(S)-BINOL/Ti(OiPr)43-(Benzyloxy)propanalAllyltributyltin91%Not specified acs.org
(R)-BINOL/Ti(OiPr)43-(Benzyloxy)propanalAllyltributyltin89%Not specified acs.org
BINOL/Ti(OiPr)4PhenylaldehydeAllyltributyltin91%97% wikipedia.org

Grignard reagents (R-Mg-X) are powerful nucleophiles used for forming carbon-carbon bonds, making them suitable for the chain elongation required in the synthesis of this compound. leah4sci.comwikipedia.orgadichemistry.com The reaction of a Grignard reagent with an appropriate electrophile, such as an aldehyde or an epoxide, can effectively extend the carbon chain. masterorganicchemistry.comlibretexts.org

For example, a Grignard reagent could be added to an aldehyde like 3-(benzyloxy)propanal to form the secondary alcohol moiety of the target molecule. rsc.org The type of alcohol produced (primary, secondary, or tertiary) depends on the carbonyl compound used. leah4sci.comlibretexts.org The reaction must be carried out under anhydrous conditions as Grignard reagents are highly basic and react with protic solvents. leah4sci.comadichemistry.com

The general scheme for a Grignard reaction in this context would involve:

Formation of the Grignard reagent from an alkyl halide and magnesium metal. leah4sci.com

Nucleophilic attack of the Grignard reagent on the carbonyl carbon of an aldehyde. libretexts.org

Aqueous workup to protonate the resulting alkoxide and yield the alcohol. libretexts.org

This method provides a versatile approach to constructing the carbon skeleton of various alcohols, including the target compound. vaia.com

Protecting Group Strategies and Deprotection Chemistry Relevant to this compound

Protecting groups are essential in multi-step syntheses to mask reactive functional groups. For this compound, the benzyl (B1604629) group serves as a protecting group for one of the hydroxyl functionalities.

The benzyl group is a common protecting group for alcohols due to its stability under a wide range of reaction conditions and its relatively straightforward removal.

Selective Benzylation: The introduction of a benzyl group can be achieved by reacting the alcohol with benzyl bromide (BnBr) or benzyl chloride in the presence of a base, such as sodium hydride (NaH) or silver oxide (Ag₂O). acs.org In a molecule with multiple hydroxyl groups, selective benzylation of one alcohol over another can be challenging and often requires careful control of reaction conditions or the use of specific catalysts.

Debenzylation Protocols: The removal of a benzyl group, or debenzylation, is typically accomplished through catalytic hydrogenation. google.com This method involves reacting the benzyl ether with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). google.com This reaction is generally clean and high-yielding.

However, a significant challenge arises in molecules like this compound, which contain a carbon-carbon double bond. Standard catalytic hydrogenation conditions can also reduce the double bond. google.com To achieve selective debenzylation without affecting the alkene, modified procedures are necessary. One approach is to use a poisoned catalyst or specific additives that modulate the catalyst's activity. google.com For instance, the use of an amine in conjunction with a palladium catalyst can allow for the selective hydrogenation of the benzyl group while leaving the double bond intact. google.com Alternative, non-reductive methods for debenzylation, such as oxidative cleavage, may also be employed, though these can be less common for simple benzyl ethers. researchgate.net

Cyclization Reactions

The proximity of the terminal hydroxyl group to the double bond in this compound facilitates a variety of intramolecular cyclization reactions, providing routes to substituted tetrahydrofurans and tetrahydropyrans. These heterocyclic structures are prevalent in many natural products and pharmacologically active compounds.

The benzyl ether in this compound can be activated under oxidative conditions to initiate cyclization. A notable example is the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated oxidative Prins-type cyclization. acs.org This reaction proceeds through the oxidation of the benzylic ether to form an oxocarbenium ion intermediate. nih.govpitt.edu The intramolecular nucleophilic attack of the alkene onto this electrophilic center initiates the cyclization cascade.

The reaction is believed to begin with a single electron transfer from the electron-rich benzyl ether to DDQ, forming a radical cation. pitt.edu Subsequent hydrogen atom abstraction from the benzylic position generates the key oxocarbenium ion. The stereochemical outcome of the cyclization is often controlled by the preference for the substituents to occupy equatorial positions in a chair-like transition state, leading to the formation of thermodynamically stable products. acs.org For substrates like this compound, this methodology is expected to produce highly substituted tetrahydropyran (B127337) derivatives with a high degree of stereocontrol. acs.org The presence of a Lewis acid can sometimes be used to enhance the reaction rate and selectivity. acs.org

Table 1: Expected Products of DDQ-Mediated Oxidative Cyclization
ReactantReagentsKey IntermediateExpected ProductStereochemistry
This compoundDDQ, optional Lewis Acid (e.g., In(OTf)3)Oxocarbenium ionSubstituted tetrahydropyranPredominantly equatorial substitution

Phenylselenoetherification is a powerful method for the cyclization of unsaturated alcohols. This reaction involves the electrophilic addition of a phenylselenenyl halide (PhSeX, where X = Cl or Br) to the alkene, forming a bridged seleniranium ion intermediate. bg.ac.rs The intramolecular attack of the hydroxyl group then opens this intermediate, leading to the formation of a cyclic ether with a phenylseleno group.

The regioselectivity of the cyclization (5-exo vs. 6-endo) is influenced by the geometry of the double bond and the reaction conditions. bg.ac.rs For hex-4-en-1-ols, the reaction can be directed to form either tetrahydrofuran (B95107) or tetrahydropyran derivatives. The presence of bases like pyridine (B92270) or triethylamine (B128534) can accelerate the reaction by forming a hydrogen bond with the hydroxyl group, thereby increasing its nucleophilicity. arkat-usa.org The mechanism involves the initial formation of the seleniranium ion, followed by the nucleophilic attack of the alcohol. bg.ac.rsarkat-usa.org This attack generally proceeds in an anti-fashion relative to the selenium bridge, leading to a high degree of stereocontrol in the final product. The resulting phenylseleno group can be further transformed, making these cyclic ethers versatile synthetic intermediates.

Table 2: Regio- and Stereoselectivity in Phenylselenoetherification of Hex-4-en-1-ol Systems
Alkene GeometryConditionsMajor Product TypeKey Features
ZPhSeCl, Et3NTetrahydrofuran (5-exo cyclization)Kinetically controlled product.
EPhSeCl, Et3NTetrahydropyran (6-endo cyclization)Thermodynamically controlled product.

Ring-closing metathesis (RCM) is a versatile and widely used reaction for the synthesis of cyclic compounds, including oxygen heterocycles. nih.govwhiterose.ac.uk While this compound itself is not a direct substrate for RCM to form a simple cyclic ether, it can be readily converted into a suitable diene precursor. For instance, allylation of the primary alcohol functionality would yield a 1,7-diene.

This diene, upon treatment with a ruthenium-based catalyst such as Grubbs' first or second-generation catalyst, would undergo intramolecular RCM to form a seven-membered unsaturated cyclic ether. researchgate.net The efficiency of the RCM reaction is dependent on factors such as the catalyst used, solvent, and reaction temperature. The resulting cyclic alkene can be subsequently hydrogenated to afford the corresponding saturated cyclic ether. This strategy provides a flexible entry into medium-sized oxygen-containing rings, which are present in a number of natural products. beilstein-journals.org The synthesis of tetrahydropyran derivatives via RCM is also well-established, typically starting from an allyl homoallyl ether. thieme-connect.comrsc.org

Table 3: RCM Approach to Cyclic Ethers from this compound Derivatives
Starting Material DerivativeRCM ProductCatalyst ExamplePost-RCM ModificationFinal Product
O-Allyl ether of this compoundUnsaturated 7-membered cyclic etherGrubbs' II CatalystHydrogenationSaturated 7-membered cyclic ether

Stereoselective Functionalization of the Alkene Moiety

The double bond in this compound is a key site for introducing new functionality and stereocenters. Various methods for the stereoselective transformation of this alkene are available, allowing for the synthesis of a range of chiral polyol derivatives.

The Sharpless asymmetric dihydroxylation provides a reliable method for the conversion of the alkene in this compound into a vicinal diol with high enantioselectivity. organic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL, often used in premixed formulations known as AD-mix-α and AD-mix-β respectively). organic-chemistry.org The choice of ligand dictates the facial selectivity of the dihydroxylation, allowing for access to either enantiomer of the resulting diol. The presence of the nearby hydroxyl and benzyloxy groups can influence the stereochemical outcome of the reaction. researchgate.netacs.org For homoallylic alcohols, good levels of enantioselection can often be achieved. scripps.eduthieme-connect.com

Asymmetric epoxidation of the double bond can also be accomplished using various catalytic systems. While the Sharpless asymmetric epoxidation is most effective for allylic alcohols, other methods have been developed for homoallylic alcohols. nih.gov Vanadium-catalyzed asymmetric epoxidation using chiral hydroxamic acid ligands has shown considerable success for this class of substrates. organic-chemistry.org Alternatively, tungsten-catalyzed systems with hydrogen peroxide as the oxidant have also been reported to be effective for the asymmetric epoxidation of homoallylic alcohols. thieme-connect.comacs.org These methods provide access to chiral epoxides, which are valuable synthetic intermediates that can be opened with various nucleophiles to generate a range of functionalized products.

Table 4: Asymmetric Oxidation of the Alkene in this compound
TransformationTypical ReagentsProductKey Features
Asymmetric DihydroxylationAD-mix-α or AD-mix-β, OsO4 (cat.)Enantioenriched triolHigh enantioselectivity, predictable stereochemistry based on ligand choice. organic-chemistry.org
Asymmetric EpoxidationVanadium or Tungsten catalyst, chiral ligand, peroxideEnantioenriched epoxideProvides access to chiral epoxides from homoallylic alcohols. nih.govthieme-connect.com

The alkene in this compound can undergo addition reactions with halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl). The halogenation of the double bond is expected to proceed via a cyclic halonium ion intermediate. Subsequent anti-attack by the halide ion would lead to the formation of a vicinal dihalide. The stereochemistry of the existing chiral center at C3 will likely influence the facial selectivity of the initial attack on the double bond, potentially leading to diastereomeric products.

Hydrohalogenation of the alkene with acids like HBr or HCl typically follows Markovnikov's rule. leah4sci.commasterorganicchemistry.com This means that the proton will add to the less substituted carbon of the double bond (C5), leading to the formation of a secondary carbocation at C4. Subsequent attack by the halide ion at this carbocation would yield the corresponding 4-halo derivative. The formation of a carbocation intermediate means that stereoselectivity can be low, and mixtures of syn and anti addition products may be formed. masterorganicchemistry.com Under radical conditions (e.g., HBr in the presence of peroxides), the regioselectivity can be reversed to give the anti-Markovnikov product, where the bromine atom adds to the terminal carbon (C5). youtube.com

Table 5: Halogenation and Hydrohalogenation Products of this compound
ReactionReagentsExpected Major ProductRegioselectivity/Stereoselectivity
HalogenationBr2 or Cl24,5-Dihalo-3-(benzyloxy)hexan-1-olAnti-addition, potential for diastereoselectivity.
Hydrohalogenation (Ionic)HCl or HBr4-Halo-3-(benzyloxy)hexan-1-olMarkovnikov addition. leah4sci.com
Hydrobromination (Radical)HBr, Peroxides5-Bromo-3-(benzyloxy)hexan-1-olAnti-Markovnikov addition. youtube.com

Modifications of the Alcohol and Ether Functionalities

The primary alcohol and the benzyl ether are the most manipulated functionalities in the synthetic applications of this compound. The alcohol is readily oxidized to the corresponding aldehyde or carboxylic acid, while the benzyl ether serves as a robust protecting group for the secondary alcohol, which can be removed or transformed under specific conditions.

The primary alcohol of this compound and its derivatives can be selectively oxidized to the aldehyde, a crucial intermediate for further carbon chain extensions and cyclization reactions. The presence of the benzyl ether and the olefin requires mild and selective oxidizing agents to prevent over-oxidation or side reactions.

Research has shown that the oxidation of a closely related substrate, (3S,E)-3-(benzyloxy)-6-(tetrahydro-2H-pyran-2-yloxy)hex-4-en-1-ol, to the corresponding aldehyde can be achieved in high yield. clockss.org One effective method employs the Dess-Martin periodinane (DMP) in dichloromethane (B109758) (CH₂Cl₂). This hypervalent iodine reagent is known for its mildness and efficiency in converting primary alcohols to aldehydes without affecting other sensitive functional groups. The reaction proceeds smoothly at room temperature, furnishing the desired aldehyde, (3S,E)-3-(benzyloxy)-6-(tetrahydro-2H-pyran-2-yloxy)hex-4-enal, in 97% yield. clockss.org

Another established method involves the use of tetrapropylammonium (B79313) perruthenate (TPAP) as a catalytic oxidant, with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant. semanticscholar.org This system is also highly effective for the selective oxidation of primary alcohols in complex molecules.

These findings demonstrate that the primary alcohol of this compound can be reliably converted to 3-(Benzyloxy)hex-4-enal, providing a key building block for more complex molecular architectures.

Table 1: Selected Methods for the Oxidation of the Primary Alcohol
Reagent SystemSolventProductYieldReference
Dess-Martin Periodinane (DMP)CH₂Cl₂3-(Benzyloxy)hex-4-enal97%* clockss.org
TPAP (cat.), NMOCH₂Cl₂3-(Benzyloxy)hex-4-enalN/A semanticscholar.org
*Yield reported for the oxidation of a THP-protected analogue.

The benzyl ether in this compound functions primarily as a protecting group for the C3 hydroxyl group. Its removal (debenzylation) is a common transformation that unmasks the alcohol for subsequent reactions. Beyond simple cleavage, the ether linkage can potentially undergo transetherification.

Debenzylation (Cleavage): The cleavage of benzyl ethers is a well-established transformation in organic synthesis. organic-chemistry.org A primary method is palladium-catalyzed hydrogenolysis (e.g., Pd/C, H₂), which cleanly yields the corresponding alcohol and toluene (B28343). organic-chemistry.org For substrates containing other reducible groups, such as the alkene in this case, transfer hydrogenation conditions using a hydrogen donor like formic acid or 1,4-cyclohexadiene (B1204751) can be employed to achieve selective debenzylation. organic-chemistry.org

Acid-catalyzed cleavage is also possible, though its use is limited to substrates that can tolerate strong acidic conditions. organic-chemistry.org An alternative approach involves oxidative cleavage. For instance, treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can cleave benzyl ethers, a process that can be facilitated by photoirradiation. organic-chemistry.orgacs.org Furthermore, Lewis acids such as boron trichloride (B1173362) (BCl₃), often used with a cation scavenger like pentamethylbenzene, provide a mild and effective method for debenzylating aryl benzyl ethers, a methodology that can be adapted for alkyl benzyl ethers. researchgate.net

Table 2: Common Debenzylation Methods
MethodReagentsKey FeaturesReference
Catalytic HydrogenolysisH₂, Pd/CCommon and efficient, but may reduce other functional groups. organic-chemistry.org
Transfer HydrogenationHCO₂H or 1,4-Cyclohexadiene, Pd/CMilder source of hydrogen, can offer selectivity. organic-chemistry.org
Oxidative CleavageDDQUseful alternative, especially for electron-rich benzyl groups. organic-chemistry.orgacs.org
Lewis Acid CleavageBCl₃, PentamethylbenzeneMild conditions, effective with cation scavenger. researchgate.net

Transetherification: Transetherification involves the exchange of the benzyl group for a different alkyl or aryl group without a deprotection-reprotection sequence. Iron(III)-catalyzed transetherification reactions have been reported, providing a method for converting symmetrical ethers to unsymmetrical ethers by reaction with an alcohol. nih.govacs.org While not specifically demonstrated on this compound, this methodology suggests that the benzyl ether could potentially be exchanged by treating the compound with a different alcohol in the presence of an iron catalyst.

Cross-Coupling Reactions at Vinyl or Alkyl Halide Derivatives

While this compound itself is not a direct participant in cross-coupling reactions, it serves as a precursor to organohalide derivatives that are suitable substrates for such transformations. The primary alcohol can be converted into an alkyl halide, creating an electrophilic center for carbon-carbon bond formation.

A plausible synthetic route involves the conversion of the primary alcohol to an alkyl bromide or chloride. For example, treating this compound with phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃) would yield the corresponding 6-bromo-4-(benzyloxy)hex-1-ene. This alkyl halide is an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions.

One of the most powerful and versatile of these is the Suzuki-Miyaura coupling. libretexts.org The synthesized alkyl halide derivative could be coupled with a wide range of organoboron reagents, such as aryl or vinyl boronic acids, in the presence of a palladium catalyst and a suitable base. This reaction would form a new carbon-carbon bond at the C6 position, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks. Modern advancements in nickel-catalyzed reductive cross-electrophile coupling also provide a pathway for coupling such alkyl halides with aryl halides. tcichemicals.com

Table 3: Proposed Scheme for Synthesis and Cross-Coupling of an Alkyl Halide Derivative
StepTransformationExample ReagentsIntermediate/ProductReference
1Halogenation of Primary AlcoholPBr₃ or CBr₄, PPh₃6-Bromo-4-(benzyloxy)hex-1-eneGeneral Method
2Suzuki-Miyaura Cross-CouplingAr-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)6-Aryl-4-(benzyloxy)hex-1-ene libretexts.org

Advanced Spectroscopic Characterization and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

High-Resolution 1D NMR (¹H, ¹³C)

High-resolution 1D NMR spectra, including ¹H and ¹³C NMR, have been instrumental in assigning the primary structure of 3-(Benzyloxy)hex-4-en-1-ol and its derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, (S)-1-(Benzyloxy)hex-5-en-3-ol, shows characteristic signals that help in identifying the different protons within the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.40–7.29 ppm. rsc.org The olefinic protons are observed as a multiplet for the terminal vinyl group (H-6) between δ 5.17–5.09 ppm and a doublet of doublets of triplets (ddt) for the internal vinyl proton (H-5) at approximately δ 5.86 ppm. rsc.org The benzylic protons (PhCH₂) resonate as a singlet around δ 4.55 ppm. rsc.org The protons of the hexenol backbone appear at distinct chemical shifts: the proton on the carbon bearing the hydroxyl group (H-3) is a multiplet around δ 3.94–3.86 ppm, the protons on the carbon adjacent to the benzyloxy group (H-1 and H-1') are multiplets between δ 3.78–3.64 ppm, and the allylic protons (H-4) present as an apparent triplet around δ 2.27 ppm. rsc.org The hydroxyl proton (OH) is visible as a doublet at δ 2.84 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For a similar structure, (S,Z)-1,4-bis(benzyloxy)hexa-3,5-dien-2-ol, the aromatic carbons of the benzyl group show signals in the region of δ 127.5-138.6 ppm. umich.edu The olefinic carbons are found between δ 115-140 ppm. libretexts.org Carbons attached to oxygen atoms, such as the benzylic carbon and the carbons of the hexenol backbone, resonate in the downfield region, typically between δ 50-80 ppm. libretexts.org For instance, the carbon bearing the hydroxyl group (C-3) and the carbon attached to the benzyloxy group (C-1) would fall in this range. The aliphatic carbons of the hexene chain appear in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Data for a 3-(Benzyloxy)hex-en-1-ol Derivative

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Ar-H7.40 – 7.29m
H-55.86ddt
H-65.17 – 5.09m
PhCH4.55s
H-33.94 – 3.86m
H-1, H-1'3.78 – 3.64m
OH2.84d
H-42.27app t
H-21.83 – 1.78m

Data adapted from a related structure, (S)-1-(Benzyloxy)hex-5-en-3-ol. rsc.org

2D NMR Techniques for Connectivity and Proximity (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex spectra of this compound and confirming its connectivity.

COSY (Correlation Spectroscopy): COSY experiments establish proton-proton (¹H-¹H) coupling networks. For instance, correlations would be observed between the olefinic proton H-5 and the allylic protons H-4, as well as between H-5 and the terminal vinyl protons H-6. Similarly, the protons of the aliphatic chain (H-1, H-2, H-3, and H-4) would show correlations consistent with their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded carbon and proton atoms. This technique allows for the definitive assignment of each carbon signal to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Key NOESY correlations can help in determining the stereochemistry of the molecule. researchgate.netmdpi.com

These 2D NMR experiments, when used in combination, allow for a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, confirming the constitution of this compound. mdpi.com

Determination of Stereochemistry via NOESY and Coupling Constants

The stereochemistry of this compound, particularly the relative configuration of the stereocenters and the geometry of the double bond, can be elucidated using NOESY and analysis of proton-proton coupling constants (J-values).

The magnitude of the coupling constant between the olefinic protons (H-4 and H-5) is indicative of the double bond geometry. A large coupling constant (typically >12 Hz) suggests a trans (E) configuration, while a smaller coupling constant (typically <10 Hz) indicates a cis (Z) configuration.

NOESY experiments can reveal through-space interactions between protons, which helps in determining the relative stereochemistry of the chiral centers. For instance, a NOESY correlation between the proton on C-3 and one of the protons on C-2 or C-4 would suggest their proximity and help in assigning the relative configuration as either syn or anti.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For a related compound, (E)-4-((triisopropylsilyl)ethynyl)hex-4-en-3-ol, HRMS (ESI+) analysis yielded an exact mass, confirming its molecular formula. mpg.de Similarly, HRMS would be used to confirm the molecular formula of this compound (C₁₃H₁₈O₂) by comparing the experimentally measured mass with the calculated theoretical mass. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule would include the loss of the benzyl group, the hydroxyl group, and cleavage of the hexene chain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3400 cm⁻¹ would indicate the O-H stretching of the alcohol group. vulcanchem.com The C-H stretching of the aromatic ring would appear around 3030 cm⁻¹, while the aliphatic C-H stretching would be observed just below 3000 cm⁻¹. scielo.br A peak around 1640-1680 cm⁻¹ would correspond to the C=C stretching of the alkene. vulcanchem.com The C-O stretching of the ether and alcohol groups would be visible in the fingerprint region, typically between 1050-1250 cm⁻¹. vulcanchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The benzyloxy group in this compound would be the primary chromophore. It would be expected to show absorption maxima characteristic of the benzene (B151609) ring, typically around 250-270 nm. The alkene group may also contribute to the UV absorption, particularly if it is conjugated with other chromophores. The kinetics of reactions involving this compound, such as phenylselenoetherification, have been studied using UV-Vis spectrophotometry. researchgate.net

Table 2: Summary of Expected Spectroscopic Data for this compound

TechniqueFeatureExpected Value/Region
¹H NMR Aromatic Protons~7.3 ppm
Olefinic Protons~5.5-5.9 ppm
Benzylic Protons~4.5 ppm
Carbinol Proton (CH-OH)~3.8-4.0 ppm
¹³C NMR Aromatic Carbons~127-138 ppm
Olefinic Carbons~125-135 ppm
Carbons bonded to Oxygen~60-80 ppm
IR O-H Stretch~3400 cm⁻¹ (broad)
C=C Stretch~1640-1680 cm⁻¹
C-O Stretch~1050-1250 cm⁻¹
HRMS [M+Na]⁺ for C₁₃H₁₈O₂Calculated: 229.1204, Found: consistent value

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination

The stereochemical purity of this compound is a critical parameter, particularly in asymmetric synthesis, where the desired outcome is a high enrichment of one stereoisomer over others. Chiral chromatography, a specialized form of column chromatography, is the definitive method for separating stereoisomers and thus quantifying the enantiomeric excess (ee) and diastereomeric ratio (dr). This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and subsequent separation.

Detailed research into the chiral separation of closely related analogues provides a strong basis for establishing effective analytical protocols for this compound. The choice of the chiral stationary phase and the mobile phase composition are paramount for achieving baseline separation of the stereoisomers.

Research Findings:

A study on the separation of the enantiomers of the structurally analogous allylic alcohol, (S,E)-6-(benzyloxy)hex-4-en-3-ol, utilized chiral High-Performance Liquid Chromatography (HPLC) to successfully resolve the enantiomers. pitt.edu The use of a polysaccharide-based chiral stationary phase, specifically the Daicel Chiralcel™ OD-H column, proved effective. This type of CSP is known for its broad applicability in separating a wide range of chiral compounds.

The separation was achieved under normal-phase conditions, employing a mobile phase consisting of a mixture of isopropanol (B130326) (i-PrOH) and hexanes. The polarity of the mobile phase is a crucial factor that influences the retention times and resolution of the enantiomers. In this case, a low percentage of the more polar alcohol in the non-polar alkane solvent system provided the necessary selectivity for separation.

The diastereomeric ratio of compounds with multiple stereocenters, such as the various stereoisomers of this compound, can also be determined using chiral chromatography. Often, diastereomers can be separated on standard, achiral stationary phases due to their different physical properties. However, when diastereomers are also enantiomeric pairs (e.g., RR/SS vs. RS/SR), chiral chromatography is essential to determine the enantiomeric excess within each pair of diastereomers.

The following data tables summarize typical conditions and results obtained from the chiral HPLC analysis of a closely related compound, demonstrating the methodology applicable to this compound.

Interactive Data Table 1: Chiral HPLC Conditions for a Related Benzyloxy Allylic Alcohol

ParameterValueSource
Instrument Chiral High-Performance Liquid Chromatography (HPLC) pitt.edu
Column Daicel Chiralcel™ OD-H pitt.edu
Mobile Phase 5% Isopropanol in Hexanes pitt.edu
Flow Rate 0.5 mL/min pitt.edu
Detection UV or Refractive Index (RI)General Practice

Interactive Data Table 2: Representative Retention Times and Enantiomer Ratio

StereoisomerRetention Time (Tr)Enantiomeric RatioSource
(R)-enantiomer 24.70 min2.7 pitt.edu
(S)-enantiomer 26.93 min1 pitt.edu

The data clearly indicates that the two enantiomers are well-resolved, with distinct retention times allowing for accurate quantification. The enantiomeric ratio can be calculated from the peak areas of the two enantiomers in the chromatogram. The enantiomeric excess (ee) is then determined using the formula: ee (%) = [|(R) - (S)| / |(R) + (S)|] * 100.

For this compound, which has two chiral centers, four possible stereoisomers exist: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). A chiral HPLC method would aim to separate all four stereoisomers or, at a minimum, separate the enantiomeric pairs (e.g., (3R,4R) from (3S,4S) and (3R,4S) from (3S,4R)) to determine the diastereomeric ratio and the enantiomeric excess of each diastereomer. The development of such a method would involve screening different chiral columns (e.g., Chiralcel OD, AD) and optimizing the mobile phase composition. caltech.edu

Computational Studies and Mechanistic Investigations

Quantum Chemical Calculations for Conformation and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the conformational space and electronic properties of flexible molecules like 3-(benzyloxy)hex-4-en-1-ol. The presence of multiple rotatable bonds (C1-C2, C2-C3, C3-O, and O-benzyl) results in a complex potential energy surface with numerous local minima, each corresponding to a stable conformer.

A systematic conformational search would typically involve rotating the key dihedral angles and optimizing the geometry of each resulting structure. The relative energies of the optimized conformers are then calculated to determine their thermodynamic stability. For this compound, a key conformational feature would be the potential for intramolecular hydrogen bonding between the hydroxyl group and the π-system of the alkene or the benzyl (B1604629) group. Such O-H···π interactions are known to influence the conformational preferences of unsaturated alcohols and can be identified by analyzing the geometry and vibrational frequencies of the conformers. rsc.org

The electronic structure of the molecule can also be thoroughly analyzed using DFT. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The distribution and energies of these frontier orbitals provide insights into the nucleophilic and electrophilic sites of the molecule. Furthermore, electronic properties like the dipole moment, polarizability, and electrostatic potential surface can be computed to understand its interactions with other molecules and its behavior in different environments. rsc.orgsciencepublishinggroup.comresearchgate.net

Table 1: Representative Data from a Hypothetical Conformational Analysis of (3R,4E)-3-(Benzyloxy)hex-4-en-1-ol using DFT (B3LYP/6-31G)*

ConformerKey Dihedral Angles (C2-C3-C4-C5, H-O-C3-C2)Relative Energy (kcal/mol)Key Intramolecular Interaction
1 anti (~170°) / gauche (-65°)0.00O-H···π (alkene)
2 gauche+ (~60°) / anti (~180°)0.45None
3 anti (~175°) / gauche+ (70°)0.82O-H···π (benzyl)
4 gauche- (~-60°) / anti (~178°)1.20None

Note: This table is illustrative and intended to represent the type of data obtained from a computational conformational analysis. The values are not based on actual calculations for this specific molecule.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful method for investigating the mechanisms of chemical reactions, allowing for the mapping of reaction pathways, the characterization of transition states, and the calculation of activation energies. sumitomo-chem.co.jprsc.orgbeilstein-journals.org For this compound, DFT could be employed to study a variety of transformations, such as its synthesis or subsequent reactions involving the alcohol, the double bond, or the benzyloxy group.

For instance, the synthesis of this compound often involves the allylation of 3-(benzyloxy)propanal (B121202). DFT calculations could model the reaction, including the role of any catalysts, to explain the observed stereoselectivity. uni-hannover.de

Furthermore, reactions of this compound, such as acid-catalyzed cyclization to form substituted tetrahydrofurans or tetrahydropyrans, are amenable to mechanistic investigation using DFT. Such studies would involve locating the transition state structures for the key steps (e.g., protonation, cyclization, and trapping of the resulting carbocation) and calculating the corresponding activation barriers. This would help in understanding the factors that control the regioselectivity and stereoselectivity of the cyclization. researchgate.net Similarly, the mechanism of oxidation reactions, either at the alcohol or the alkene, could be elucidated, including the role of the oxidizing agent and the nature of the intermediates. nih.gov

Table 2: Hypothetical DFT-Calculated Activation Energies for Competing Pathways in the Acid-Catalyzed Cyclization of this compound

Reaction PathwayRate-Determining StepCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Major Product
5-exo-trig cyclization Intramolecular attack on protonated alkene18.52-(1-(Benzyloxy)ethyl)tetrahydrofuran
6-endo-trig cyclization Intramolecular attack on protonated alkene22.13-(Benzyloxy)-2-methyltetrahydropyran
6-exo-trig cyclization Intramolecular attack on protonated alkene20.82-Benzyl-3-ethyltetrahydrofuran

Note: This table is for illustrative purposes only. The values are hypothetical and not derived from actual DFT calculations for this reaction.

Molecular Modeling for Stereochemical Assignments and Conformational Analysis

The definitive assignment of the relative and absolute stereochemistry of complex molecules like this compound, which has two stereocenters, can be challenging. Molecular modeling, in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful solution to this problem. mdpi.comnih.gov

The methodology typically involves the following steps:

Generation of Conformers: For each possible diastereomer (e.g., (3R,4S) and (3S,4S)), a thorough conformational search is performed using a suitable computational method (e.g., DFT).

Calculation of NMR Parameters: For the low-energy conformers of each diastereomer, key NMR parameters, such as proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) enhancements, are calculated. The coupling constants can be estimated using empirical relationships like the Karplus equation or by more sophisticated quantum chemical calculations.

Boltzmann Averaging: The calculated parameters for all conformers of a given diastereomer are Boltzmann-averaged based on their relative energies to obtain a set of predicted NMR parameters for that diastereomer.

Comparison with Experimental Data: The predicted NMR parameters for each diastereomer are then compared with the experimentally measured values. A good match between the calculated and experimental data allows for an unambiguous assignment of the stereochemistry. scispace.comresearchgate.net

This integrated approach is particularly valuable when crystallization for X-ray analysis is not feasible.

Table 3: Illustrative Comparison of Experimental and Calculated ³J(H2,H3) Coupling Constants for the Diastereomers of this compound

DiastereomerCalculated ³J(H2,H3) (Hz) (Boltzmann-averaged)Experimental ³J(H2,H3) (Hz)Assignment
(3R,4S)-isomer 8.28.1Correct
(3S,4S)-isomer 3.5-Incorrect

Note: This table is a hypothetical example to illustrate the methodology. The values are not from actual experimental or computational work on this molecule.

In Silico Docking Studies for Putative Binding Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. jmir.orgnih.gov This method is crucial in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level. researchgate.netwhiterose.ac.uk

For a molecule like this compound, docking studies would first require the identification of a putative biological target. As of now, there is no specific, well-established biological target for this compound in the public domain. However, some related compounds containing a benzyloxy group have shown activity against enzymes like monoamine oxidase (MAO) researchgate.net or have been identified as modulators of nuclear receptors like the pregnane (B1235032) X receptor (PXR). europa.eu

If a potential protein target were to be identified, a docking study would proceed as follows:

Preparation of Receptor and Ligand: The 3D structure of the protein receptor would be obtained from a database like the Protein Data Bank (PDB). The structure of this compound would be generated and optimized.

Docking Simulation: Using software like AutoDock Vina or Glide, the ligand would be placed into the binding site of the receptor, and various conformations and orientations would be sampled.

Scoring and Analysis: The different binding poses would be scored based on a function that estimates the binding free energy. The top-scoring poses would then be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues of the protein. acs.orgresearchgate.net

Table 4: Hypothetical Docking Results for this compound with a Putative Protein Target

ParameterValue/Description
Protein Target Monoamine Oxidase B (Hypothetical)
Docking Score (Binding Energy) -7.5 kcal/mol
Key Interacting Residues Tyr435 (π-stacking with benzyl ring), Cys172 (hydrophobic interaction), Gln206 (H-bond with hydroxyl)
Predicted Binding Mode The benzyloxy group occupies a hydrophobic pocket, while the hydroxyl group forms a hydrogen bond at the entrance of the active site.

Note: This table is purely illustrative. The protein target and the docking results are hypothetical and not based on experimental data.

Applications of 3 Benzyloxy Hex 4 En 1 Ol and Its Derivatives in Complex Molecule Synthesis

Precursor in Natural Product Total Synthesis

The strategic importance of 3-(benzyloxy)hex-4-en-1-ol and its derivatives is significantly highlighted in their application as versatile precursors in the total synthesis of complex natural products. Their inherent structural features, including a hydroxyl group, a protected secondary alcohol, and an alkene moiety, provide multiple reactive sites for a variety of chemical transformations.

Building Block for Polyketide and Isoprenoid Frameworks

The carbon skeleton of this compound serves as a valuable starting point for the construction of polyketide and isoprenoid structures. Polyketides are a large class of natural products characterized by repeating ketide units, while isoprenoids are derived from isoprene (B109036) units. The strategic placement of functional groups in this compound allows for its elaboration into these complex frameworks. For instance, the hydroxyl group can be oxidized to an aldehyde or ketone, providing a handle for chain extension via aldol (B89426) or Wittig-type reactions, which are fundamental in polyketide synthesis. uni-muenchen.de The double bond can participate in various reactions such as epoxidation, dihydroxylation, or metathesis to introduce further functionality and stereocenters common in both polyketide and isoprenoid structures. nih.govcopernicus.org

A notable example is the synthesis of the C1-C9 fragment of ieodomycins, where a derivative of this compound is employed. acs.org The synthesis commences with the Keck asymmetric allylation of an aldehyde to install the initial stereocenter, followed by a series of transformations including iodination and Sharpless asymmetric dihydroxylation to build the polyketide-like backbone. acs.org

Table 1: Key Reactions in the Application of this compound Derivatives for Polyketide and Isoprenoid Synthesis

Reaction TypeReagents/ConditionsResulting TransformationRelevance to Framework Synthesis
Keck Asymmetric Allylation(S)-BINOL or (R)-BINOL, Ti(OiPr)4Enantioselective formation of homoallylic alcoholsEstablishes key stereocenters
Sharpless Asymmetric DihydroxylationAD-mix-α or AD-mix-βDiastereoselective formation of diolsIntroduces adjacent stereocenters
Wipf's Modification of CarboaluminationZrCl2Cp2, Me3Al, then I2Formation of E-vinyl iodidesPrepares for cross-coupling reactions
Swern OxidationOxalyl chloride, DMSO, Et3NOxidation of alcohol to aldehydeEnables chain extension reactions

Intermediate in the Synthesis of Fumonisin Analogues

Fumonisins are a family of mycotoxins that exhibit significant biological activity, including the inhibition of sphingolipid biosynthesis. up.ac.za The complex, polyketide-like structure of fumonisins makes them a challenging synthetic target. This compound and its derivatives have been identified as crucial intermediates in synthetic approaches towards fumonisin analogues. up.ac.za

A retrosynthetic analysis of the fumonisin backbone reveals that a key building block, (3S,5S,6R,7R)-3,7-dimethylundecane-1,5,6-triol, can be derived from simpler precursors. up.ac.za The synthesis of this building block has been approached using a strategy that involves a researchgate.netnih.gov-Wittig rearrangement and Sharpless asymmetric epoxidation, starting from a derivative of hex-4-en-3-ol. up.ac.za This highlights the utility of the C6 framework of this compound in constructing the core of these complex natural products.

Role in the Construction of Bioactive Natural Product Scaffolds (e.g., Ieodomycins, Dioxane derivatives)

The versatility of this compound extends to the synthesis of various other bioactive natural product scaffolds. For example, in the total synthesis of (+)-ieodomycins A and B, a derivative of this compound is a key intermediate. acs.org The synthesis involves a divergent and enantioselective route where the stereocenters are carefully installed using asymmetric reactions. acs.org

Furthermore, derivatives of hex-4-en-1-ol have been utilized in the synthesis of 1,2-dioxane (B1202867) derivatives, which are known for their antimalarial and antitrypanosomal activities. nih.gov The synthesis of a 1,2-dioxane scaffold is achieved through a photooxidative ene-reaction of a dienoate derived from (E)-hex-4-en-1-ol. nih.gov This demonstrates the utility of the alkene functionality within the hexenol backbone for constructing heterocyclic systems with important biological properties.

Table 2: Bioactive Natural Products Synthesized Using this compound Derivatives

Natural Product/ScaffoldBiological ActivityKey Synthetic Step Involving Hexenol DerivativeReference
Ieodomycins A and BAntitumorKeck asymmetric allylation, Sharpless asymmetric dihydroxylation acs.org
1,2-Dioxane DerivativesAntimalarial, AntitrypanosomalPhotooxidative ene-reaction nih.gov

Scaffold for the Development of Novel Heterocyclic Systems

The functional group array of this compound makes it an excellent scaffold for the synthesis of novel heterocyclic systems. The hydroxyl and alkene groups can be manipulated to participate in various cyclization reactions, leading to the formation of five- and six-membered rings.

For instance, the phenylselenoetherification of (Z)- and (E)-hex-4-en-1-ols, which are closely related to this compound, leads to the formation of substituted tetrahydrofurans and tetrahydropyrans with high regio- and stereoselectivity. researchgate.net The choice of catalyst, such as triethylamine (B128534) or tin(II) chloride, can direct the cyclization to yield specific stereoisomers. researchgate.net These organoselenium-functionalized cyclic ethers have potential applications as antioxidants and anticancer agents. researchgate.net

Additionally, the pyrazole (B372694) moiety, a common feature in many pharmaceuticals, can be incorporated into structures derived from this compound. Chalcones derived from pyrazole-based starting materials can be synthesized and subsequently cyclized to form various nitrogen-containing heterocycles. mdpi.comresearchgate.net

Intermediate in the Synthesis of Chiral Pharmaceutical Intermediates and Analogues

The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic methods that utilize chiral building blocks. researchgate.net this compound, particularly in its chiral forms, serves as a valuable intermediate in the synthesis of chiral pharmaceutical intermediates and analogues. core.ac.ukmdpi.com

The stereocenters present in derivatives of this compound can be strategically carried through a synthetic sequence to produce enantiomerically enriched target molecules. For example, the synthesis of analogs of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes, has been reported using a derivative of this compound. mdpi.com The synthesis involves the creation of a new chiral center and the subsequent formation of a benzo-1,4-dioxane ring system. mdpi.com

Furthermore, the ability to introduce various functional groups onto the this compound scaffold allows for the generation of a library of analogues for structure-activity relationship (SAR) studies, which is a crucial step in drug discovery. nih.gov

Exploration of Biological Activity in Vitro Studies and Structure Activity Relationships

Structure-Activity Relationship (SAR) Investigations of Benzyloxy-containing Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological efficacy and selectivity. researchgate.netrsc.org For benzyloxy-containing analogues, SAR investigations have focused on understanding how modifications to the core structure and the benzyloxy moiety influence their interactions with biological targets.

The nature and position of substituents on the benzyl (B1604629) group and the main molecular scaffold have been shown to significantly impact the biological activity of benzyloxy-containing compounds. Research into 3-benzyloxyflavone derivatives as β-glucosidase inhibitors, for instance, has demonstrated that substituent changes can dramatically alter inhibitory potency. rsc.org

One study systematically evaluated a series of 3-benzyloxyflavone derivatives, revealing that electronic and steric effects play a crucial role. Compound 8 in the series, which featured a specific substitution pattern, exhibited the most potent inhibitory effect with an IC₅₀ value of 0.17 μM. rsc.org In contrast, the unsubstituted analogue, compound 1 , was the least active, with an IC₅₀ of 1.02 μM. rsc.org This highlights that the presence and nature of substituents on the benzyloxy ring are key determinants of activity.

Similarly, studies on quinoline (B57606) derivatives have shown that substituents on the benzyloxy group influence antimicrobial activity. acs.org An unsubstituted benzyloxy group resulted in good activity against P. mirabilis, B. subtilis, and A. niger. acs.org The introduction of electron-withdrawing groups like 4-Cl and 4-Br, or an electron-donating group like 4-CH₃, also maintained good activity, suggesting a complex interplay of electronic and steric factors in determining the antimicrobial spectrum. acs.org

In another example, the antiproliferative effects of 16-substituted 13α-oestrone derivatives were found to be significantly influenced by the presence of a 3-benzyloxy group compared to a 3-methoxy group. The benzyloxy analogue with a 16β-substituent showed more marked inhibition of cancer cell division than its 16α-epimer, indicating that both the benzyloxy group itself and its stereochemical orientation are critical for activity. tandfonline.com

Table 1: Effect of Substituents on β-Glucosidase Inhibition by 3-Benzyloxyflavone Analogues rsc.org

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis of benzyloxy-containing compounds has provided insights into how their shape influences activity. The flexibility of the benzyloxy group allows it to adopt various orientations, which can facilitate or hinder interactions with the active site of an enzyme or receptor. rsc.org

Molecular docking and dynamics simulations are powerful tools used to explore these conformational preferences. For 3-benzyloxyflavones, computational studies have shown that the benzyloxy group enhances lipophilicity and promotes interactions with hydrophobic pockets within the active site of β-glucosidase. rsc.org The stability of the enzyme-inhibitor complex, validated by molecular dynamics simulations, is a key factor in the observed inhibitory potency. researchgate.net

In the context of narciclasine (B1677919) analogues, the introduction of a lipophilic benzyloxy group at the C-10 position was hypothesized to increase affinity to the ribosomal target through π-stacking interactions. nih.gov However, the synthesized 10-benzyloxy-narciclasine showed weak activity, suggesting that while the conformational space was explored, the specific orientation adopted was not favorable for potent binding. This underscores the complexity of predicting how conformational changes will translate to biological activity. nih.gov

Research on a simplified analogue of the natural product aplysiatoxin, which lacks a part of its complex ring system but retains a key tetrahydropyran (B127337) ring, revealed that the molecule exists as an equilibrium of two chair conformers. kagawa-u.ac.jp This conformational flexibility did not prevent it from binding to its target, protein kinase C, and exhibiting antiproliferative activity, indicating that in some cases, conformational dynamism can be compatible with biological function. kagawa-u.ac.jp

Evaluation of Enzyme Inhibition Profiles in vitro (e.g., Neuraminidase, MAO-B, ALDH1A3)

Benzyloxy-containing compounds have been evaluated against a range of enzymes, demonstrating their potential as inhibitors in various therapeutic areas.

A notable area of investigation is their effect on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. A series of thio/semicarbazide-based benzyloxy derivatives were synthesized and tested for their inhibitory activity against both MAO-A and MAO-B. d-nb.info Most of these compounds were found to be more selective for MAO-B. d-nb.info Specifically, compounds BT1 , BT3 , and BT5 showed potent MAO-B inhibition with an IC₅₀ value of 0.11 µM. d-nb.info Kinetic studies revealed that these compounds act as competitive and reversible inhibitors. d-nb.info

Similarly, novel benzyloxybenzene substituted (S)‐α‐amino acid derivatives have been explored as inhibitors of cholinesterases and monoamine oxidases. researchgate.net Within one series, compound 13 was selective for MAO-B, while in a related amide series, compound 14 was highly selective for MAO-A. researchgate.net This demonstrates that small structural modifications can switch selectivity between the two enzyme isoforms.

Beyond MAO, benzyloxybenzene derivatives have also been identified as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers. researchgate.net Furthermore, as previously mentioned, 3-benzyloxyflavones are potent inhibitors of β-glucosidase, an enzyme relevant to diabetes. rsc.org

Table 2: MAO-B Inhibitory Activity of Selected Benzyloxy Analogues d-nb.inforesearchgate.net

Antiviral Activity Assessments in vitro (e.g., Dengue Virus)

The search for effective antiviral agents against pathogens like the Dengue virus (DENV) is a global health priority. While specific data for "3-(Benzyloxy)hex-4-en-1-ol" is not available, research into related structures and general phenolic compounds provides context for potential antiviral activity.

Phenolic compounds, a broad class that includes benzyloxy derivatives, are known to exhibit antiviral effects against DENV through various mechanisms. mdpi.com These can include direct interaction with viral particles, inhibition of viral enzymes like the NS2B-NS3 protease, or interference with host cell factors necessary for viral replication. mdpi.comnih.gov

For example, studies on lipid prodrugs of the antiviral remdesivir (B604916) nucleoside showed that modifications to a benzyl group at the sn-2 position of the glycerol (B35011) backbone could enhance antiviral activity against DENV and Zika virus. nih.gov Specifically, the addition of 3-CN, 4-CN, or 3-F-4-MeO substituents to the benzyl group improved in vitro potency. nih.gov This highlights the importance of the substituted benzyloxy moiety in the context of antiviral drug design.

Other research has identified various natural and synthetic compounds with anti-DENV activity in vitro. β-Caryophyllene, a compound found in essential oils, was shown to inhibit all four DENV serotypes, likely by disrupting early steps of the viral life cycle. phcogj.com Spirotetronate compounds isolated from Actinomadura were found to inhibit the DENV-2 NS2B-NS3 protease with IC₅₀ values in the low microgram per milliliter range. nih.gov Although these compounds are structurally distinct from this compound, they illustrate the diverse chemical scaffolds capable of inhibiting DENV replication.

Table 3: In Vitro Anti-Dengue Virus Activity of Various Compounds mdpi.comnih.govphcogj.com

Antibiofilm Activity Investigations in vitro

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. chiet.edu.eg Developing agents that can inhibit biofilm formation or eradicate established biofilms is a critical strategy to combat chronic and persistent infections. nih.gov

Various heterocyclic compounds, some bearing resemblance to potential derivatives of this compound, have been investigated for their antibiofilm properties. For instance, a study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives found several compounds with excellent activity against biofilms of Staphylococcus aureus and Candida albicans. mdpi.com These compounds were effective at both inhibiting the formation of new biofilms and killing cells within mature biofilms. mdpi.com

Another study synthesized coumarin (B35378) derivatives and found they exhibited broad-spectrum antibiofilm activity against Gram-negative bacteria. chiet.edu.eg Some coumarins are known to inhibit biofilm formation in S. aureus and E. coli. chiet.edu.eg The mechanisms behind these activities are varied but often involve the disruption of bacterial communication systems (quorum sensing) or interference with the production of the extracellular matrix.

While direct studies on this compound are lacking, the known antibiofilm activity of structurally diverse molecules, including those with aromatic and heterocyclic moieties, suggests that it and its derivatives could be promising candidates for such investigations. mdpi.commdpi.comresearchgate.net

Table 4: Antibiofilm Activity of Selected Heterocyclic Compounds mdpi.comresearchgate.net

Future Research Directions for 3 Benzyloxy Hex 4 En 1 Ol

Development of Novel and Green Synthetic Pathways

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on 3-(benzyloxy)hex-4-en-1-ol should prioritize the development of novel and green synthetic pathways that adhere to the principles of green chemistry. acs.org

Key areas of investigation include:

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of chiral alcohols and their derivatives is a rapidly growing field. mdpi.comwiley.comrsc.org Research should focus on identifying or engineering enzymes, such as ketoreductases, that can stereoselectively reduce a corresponding ketone precursor to afford this compound with high enantiomeric excess. mdpi.com This approach offers mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional chemical methods. wiley.com The application of biocatalysis could also be extended to the synthesis of various functionalized analogues. polimi.itrsc.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including improved safety, scalability, and reaction control. researchgate.netsyrris.comacs.orgrsc.org Developing a continuous flow process for the synthesis of this compound and its derivatives would be a significant advancement. researchgate.netcam.ac.uk This could involve the use of immobilized catalysts and reagents, enabling easier purification and catalyst recycling. cam.ac.uk Flow chemistry can also facilitate the exploration of reaction conditions that are not easily accessible in batch, potentially leading to novel transformations. syrris.com

Atom-Economic Reactions: Future synthetic strategies should aim to maximize atom economy by designing reactions where the majority of the atoms from the starting materials are incorporated into the final product. This includes exploring catalytic C-H activation and functionalization reactions to avoid the use of pre-functionalized starting materials.

Table 1: Comparison of Potential Green Synthetic Approaches

Synthetic ApproachAdvantagesPotential Challenges
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly. wiley.comEnzyme stability and availability, substrate scope limitations.
Flow Chemistry Enhanced safety, scalability, precise reaction control, potential for automation. researchgate.netsyrris.comInitial setup cost, potential for clogging with solid materials.
Atom-Economic Rxns Reduced waste, increased efficiency.Development of highly selective and active catalysts.

Expanding the Scope of Stereoselective Transformations

The chiral nature of this compound makes it a valuable precursor for the synthesis of enantiomerically pure complex molecules. Future research should focus on expanding the repertoire of stereoselective transformations that can be performed on this scaffold.

Potential areas for exploration include:

Asymmetric Epoxidation and Dihydroxylation: The double bond in this compound is a prime site for stereoselective functionalization. Investigating asymmetric epoxidation (e.g., using Sharpless or Jacobsen-Katsuki catalysts) and dihydroxylation (e.g., using AD-mix) would provide access to a range of chiral diols and epoxides, which are versatile synthetic intermediates.

Stereoselective Allylation and Crotylation: The development of methods for the stereoselective addition of allyl and crotyl groups to the aldehyde derived from the primary alcohol of this compound would allow for the construction of more complex carbon skeletons with multiple stereocenters. cam.ac.uk

Catalytic Asymmetric C-H Functionalization: Exploring the use of chiral catalysts to direct the functionalization of the C-H bonds in the molecule would open up new avenues for creating novel analogues with high stereocontrol.

Rational Design of New Derivatizations for Enhanced Biological Activity

The benzyloxy group is a common pharmacophore in many biologically active compounds. frontiersin.org The structural features of this compound make it an excellent starting point for the rational design and synthesis of new derivatives with potential therapeutic applications.

Future research in this area should involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the core structure of this compound and evaluating their biological activity against various targets will be crucial. This could involve modifications at the alcohol, the double bond, and the benzyloxy group.

Bioisosteric Replacement: Replacing the benzyl (B1604629) group with other aromatic or heteroaromatic moieties could lead to compounds with improved pharmacokinetic properties and biological activity.

Introduction of Pharmacophoric Groups: Incorporating known pharmacophoric groups into the structure of this compound could lead to the discovery of new lead compounds for drug discovery programs. acs.org

Table 2: Potential Derivatizations and Their Rationale

Modification SitePotential DerivatizationRationale for Enhanced Biological Activity
Primary Alcohol Esterification, Etherification, AminationImproved lipophilicity, altered hydrogen bonding capacity, introduction of new interaction points.
Alkene Epoxidation, Dihydroxylation, CyclopropanationIntroduction of new stereocenters, increased structural rigidity, access to new functional groups.
Benzyloxy Group Substitution on the aromatic ring, Replacement with other aryl or heteroaryl groupsModulation of electronic properties, improved metabolic stability, exploration of new binding interactions. frontiersin.org

Advanced Mechanistic Investigations of Novel Reactions

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. solubilityofthings.com Future research should employ advanced analytical and computational techniques to investigate the mechanisms of novel reactions involving this compound.

Key areas for mechanistic studies include:

Spectroscopic Analysis: The use of advanced spectroscopic techniques such as in-situ NMR and IR spectroscopy can provide real-time information about reaction intermediates and transition states. numberanalytics.comnumberanalytics.comsolubilityofthings.comdu.ac.bd This data is invaluable for elucidating complex reaction pathways. solubilityofthings.com

Kinetic Studies: Detailed kinetic analysis of reactions can help to determine the rate-determining step and provide insights into the role of catalysts and reagents.

Isotope Labeling Studies: The use of isotopically labeled substrates can help to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Computational Design of Functionalized Analogues with Predicted Activity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. frontiersin.orgresearchgate.netnih.govnih.gov The application of computational methods to this compound can accelerate the discovery of new functionalized analogues with desired properties.

Future computational research should focus on:

Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can be used to model the transition states of reactions, providing insights into their feasibility and stereochemical outcomes. nih.govtdl.orgresearchgate.netresearchgate.net This can guide the experimental design of new stereoselective transformations.

Molecular Docking and Dynamics Simulations: For analogues designed for biological applications, molecular docking studies can predict their binding affinity and orientation within the active site of a target protein. nih.gov Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models based on a library of synthesized derivatives and their measured activities, it is possible to predict the activity of new, unsynthesized analogues. researchgate.netnih.gov This can help to prioritize which compounds to synthesize and test, saving time and resources.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block for the creation of innovative molecules with significant societal impact.

Q & A

Q. Which databases or tools provide reliable thermodynamic data (e.g., ΔG of hydrolysis) for this compound?

  • Resources :
  • NIST Chemistry WebBook for enthalpy/entropy values .
  • Reaxys for reaction enthalpies of analogous enol ethers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.